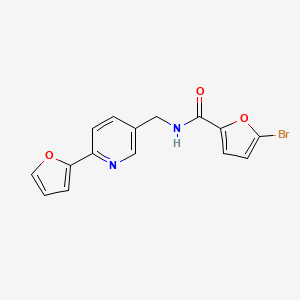

5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a heterocyclic compound that features both furan and pyridine rings

Métodos De Preparación

The synthesis of 5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by coupling reactions to introduce the furan and pyridine moieties. For instance, the radical bromination of a methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions can yield a brominated intermediate . This intermediate can then be further reacted with other reagents to form the final compound.

Análisis De Reacciones Químicas

5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties.

Medicine: The compound can be explored for its potential therapeutic effects, particularly in drug development.

Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mecanismo De Acción

The mechanism of action of 5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furan and pyridine rings. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparación Con Compuestos Similares

Similar compounds include other furan and pyridine derivatives, such as:

2-furoic acid: A simple furan derivative with antimicrobial properties.

Pyridine-3-carboxamide: A pyridine derivative used in various chemical syntheses.

5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide is unique due to its combined furan and pyridine structure, which may confer distinct chemical and biological properties compared to its individual components .

Actividad Biológica

5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a synthetic compound that incorporates a bromine atom, furan, and pyridine moieties. This unique structural combination suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₁₁BrN₂O₃

- Molecular Weight : 347.16 g/mol

| Property | Value |

|---|---|

| CAS Number | 2034560-84-2 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties, particularly against various bacterial strains and fungi. Studies indicate that halogen substitutions, such as bromine, enhance the biological activity of related compounds.

-

Antibacterial Activity :

- In vitro studies have shown that derivatives of similar structures exhibit potent activity against both Gram-positive and Gram-negative bacteria.

- For instance, compounds with similar halogenated structures reported minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .

- Antifungal Activity :

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in bacterial cell wall synthesis and fungal growth.

- Disruption of Membrane Integrity : The presence of the furan ring may contribute to the disruption of microbial membranes, leading to cell lysis.

Study 1: Antibacterial Evaluation

A recent study evaluated a series of brominated furan derivatives for their antibacterial efficacy. The results indicated that compounds with bromine substitution exhibited enhanced activity against E. coli and S. aureus. The study concluded that the presence of electron-withdrawing groups like bromine significantly influenced the antibacterial potency .

Study 2: Antifungal Screening

Another investigation focused on the antifungal properties of pyridine-furan derivatives. The study found that compounds similar to this compound showed promising results against various fungal strains, suggesting potential applications in antifungal drug development .

Propiedades

IUPAC Name |

5-bromo-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O3/c16-14-6-5-13(21-14)15(19)18-9-10-3-4-11(17-8-10)12-2-1-7-20-12/h1-8H,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVFBUOQONCFPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.